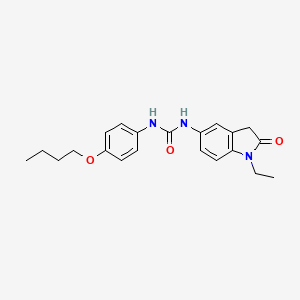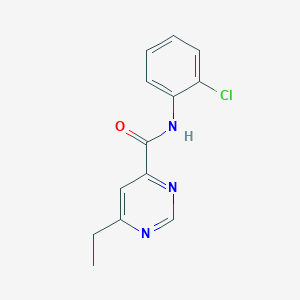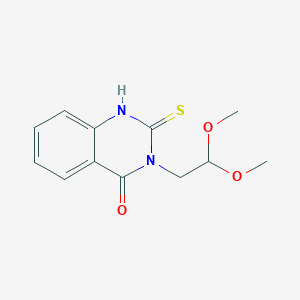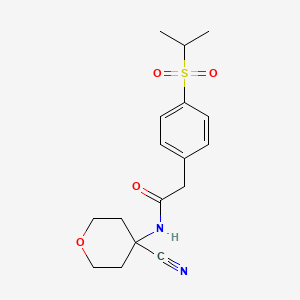
1-(4-Butoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Butoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea, also known as BPIU, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPIU is a urea derivative that has a molecular weight of 368.47 g/mol and a chemical formula of C21H24N2O3.
Scientific Research Applications
Synthesis and Derivative Formation
- 1-(4-Butoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is involved in the synthesis of various urea and thiourea derivatives. A study demonstrated the preparation of these derivatives by combining 2-indolinone, aromatic aldehyde, and urea or thiourea, showcasing a new methodology that yields the title compounds effectively (Yan, Lei, & Hu, 2014).
Structural Analysis and Chemical Reactions
The structure and diastereoselectivity of chemical reactions involving oxoindolyl α-hydroxy-β-amino acid derivatives have been explored. This study provides insight into the complex molecular structures and interactions within these compounds (Ravikumar et al., 2015).
In the realm of molecular devices, urea-linked compounds, including the subject chemical, have been used in the study of cyclodextrin complexation and photoisomerization processes. These studies contribute to understanding the self-assembly of molecular devices (Lock et al., 2004).
Antioxidant Properties and Theoretical Calculations
- Research on asymmetric bis-isatin derivatives containing urea/thiourea moiety, similar to the compound , reveals insights into their antioxidant properties and theoretical calculations. This research enhances the understanding of structure-activity relationships in these compounds (Yakan et al., 2021).
Corrosion Inhibition
- Urea derivatives, including structures akin to 1-(4-Butoxyphenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea, have been studied for their corrosion inhibition performance, providing valuable insights into their application in protecting materials against corrosion (Mistry et al., 2011).
Antimicrobial Activity
The synthesis and biological activity of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas have been explored, indicating potential antimicrobial properties of similar urea derivatives (Song et al., 2006).
Another study focused on flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors, highlighting the potential therapeutic applications of compounds with similar structural components (Vidaluc et al., 1995).
Research on semicarbazide and its derivatives, including structures related to the chemical , showcases their antimicrobial activity, contributing to the development of new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-5-12-27-18-9-6-16(7-10-18)22-21(26)23-17-8-11-19-15(13-17)14-20(25)24(19)4-2/h6-11,13H,3-5,12,14H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNOBDFYTRQYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{7-[(Difluoromethyl)sulfanyl]-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl}methanol](/img/structure/B2594430.png)
![5-Azaspiro[3.4]octan-6-ylmethanol](/img/structure/B2594432.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2594433.png)
![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2594435.png)
![N-(2-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2594436.png)
![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2594437.png)
![3-(Methoxymethyl)-5-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2594442.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2594444.png)

![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2594446.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide](/img/structure/B2594449.png)